molecular formula C6H7IN2 B1268742 5-Iodo-6-methylpyridin-2-amine CAS No. 75073-11-9

5-Iodo-6-methylpyridin-2-amine

Cat. No.: B1268742
CAS No.: 75073-11-9
M. Wt: 234.04 g/mol
InChI Key: AFMNJDHAAFAELF-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, featuring an iodine atom at the 5th position, a methyl group at the 6th position, and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methylpyridin-2-amine typically involves the iodination of 6-methylpyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-6-methylpyridin-2-amine.

Scientific Research Applications

5-Iodo-6-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine.

    6-Methylpyridin-2-amine: Lacks the halogen substituent.

    5-Chloro-6-methylpyridin-2-amine: Contains a chlorine atom instead of iodine.

Uniqueness

5-Iodo-6-methylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or non-halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s electronic properties and its interactions with other molecules.

Biological Activity

5-Iodo-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following characteristics:

  • Chemical Formula : C_7H_8N_2I
  • Molecular Weight : Approximately 232.06 g/mol
  • CAS Number : 75073-11-9

The presence of an iodine atom at the sixth position and a methyl group at the fourth position of the pyridine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may modulate signaling pathways associated with cell growth, apoptosis, and inflammation. Specifically, it is hypothesized to inhibit certain kinases involved in cancer progression, such as c-FMS and PDGFR, which are critical in tumor growth and metastasis .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInhibition of c-FMS and PDGFR kinases
AntimicrobialEffective against gram-positive bacteria
MechanismModulates signaling pathways related to cell growth

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of iodine-containing compounds, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Properties

IUPAC Name

5-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMNJDHAAFAELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359332
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75073-11-9
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-picoline (5.40 g), periodic acid (2.28 g), and iodine (5.00 g) is heated in a solution of acetic acid (30 mL), water (6 mL), and sulfuric acid (0.9 mL) at 80° C. for 3 h. The reaction is cooled to room temperature and poured into 100 mL 10% aqueous sodium bisulfite. The aqueous solution is extracted with diethyl ether (3×100 mL). The combined organics are washed with 10% NaOH, then dried over Na2SO4, filtered, and concentrated. Purification by chromatography (eluent EtOAc) affords a yellow liquid. The liquid is further dried on the vacuum pump where it crystallizes to afford 2-amino-5-iodo-6-picoline (4.48 g, 38%). Physical characteristics are as follows: 1H NMR (300 MHz, DMSO-d6) δ 7.60, 6.09, 6.05, 2.38.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-methyl-pyridin-2-ylamine (30 g, 278 mmol, 1 eq) in acetic acid (167 mL) was added periodic acid (12.7 g, 55.6 mmol, 0.2 eq) followed by addition of sulphuric acid (4.8 mL, 90.8 mmol, 0.34 eq), water (33 mL) and iodine (28.7 g, 111 mmol, 0.4 eq) at room temperature. Resulting reaction mixture was heated at 80° C. for 6 hours. After complete consumption of starting material, reaction mixture was cooled and poured into sodium thiosulfate solution (200 mL), reddish oil was settled down at the bottom. Reaction mixture was decanted from reddish oil, and filtrate was basified with 50% sodium hydroxide solution (100 mL), yellow colored solid was formed. Resulting solid was extracted with diethyl ether (2×200 mL) and dried over sodium sulfate. Organic layer was concentrated under reduced pressure to afford brown semi solid (60 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 15% EtOAc in hexane to get title compound as faint brown solid (50 g, 77%). 1H NMR (400 MHz, CDCl3) δ: 2.52 (s, 3H), 4.43 (bs, 2H), 6.09 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.44 Hz, 1H). LC-MS (m/z): 235.3 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Yield
77%

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